![molecular formula C19H28O5 B5132361 diethyl [4-(2,6-dimethylphenoxy)butyl]malonate](/img/structure/B5132361.png)
diethyl [4-(2,6-dimethylphenoxy)butyl]malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [4-(2,6-dimethylphenoxy)butyl]malonate, also known as DDBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDBM is a versatile molecule that can be synthesized using different methods and has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The mechanism of action of diethyl [4-(2,6-dimethylphenoxy)butyl]malonate is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in various biological processes. For example, diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has also been shown to inhibit the growth of fungi by inhibiting the activity of the enzyme squalene synthase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and physiological effects:
diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune response. In cancer cells, diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of topoisomerase II and activating the p53 pathway. In fungal cells, diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been shown to inhibit cell growth and induce cell death by disrupting the biosynthesis of ergosterol. In animal models, diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been shown to modulate the immune response by increasing the production of cytokines such as interleukin-2 and interferon-gamma.
実験室実験の利点と制限
Diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has several advantages for lab experiments, including its versatility, ease of synthesis, and potential for various applications. However, diethyl [4-(2,6-dimethylphenoxy)butyl]malonate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of diethyl [4-(2,6-dimethylphenoxy)butyl]malonate, including the development of new synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. Some potential applications of diethyl [4-(2,6-dimethylphenoxy)butyl]malonate include the development of new anticancer drugs, the synthesis of new functional materials, and the investigation of its potential as a fungicide or bactericide. Additionally, further studies are needed to fully understand the mechanism of action of diethyl [4-(2,6-dimethylphenoxy)butyl]malonate and to determine its potential toxicity and side effects in vivo.
合成法
Diethyl [4-(2,6-dimethylphenoxy)butyl]malonate can be synthesized using different methods, including the Knoevenagel condensation reaction, the Michael addition reaction, and the Suzuki coupling reaction. The Knoevenagel condensation reaction involves the reaction of diethyl malonate with 4-(2,6-dimethylphenoxy)butanal in the presence of a base such as piperidine or pyridine. The Michael addition reaction involves the reaction of diethyl malonate with 2,6-dimethylphenol in the presence of a base such as sodium hydride. The Suzuki coupling reaction involves the reaction of 4-(2,6-dimethylphenoxy)butyl bromide with diethyl malonate in the presence of a palladium catalyst.
科学的研究の応用
Diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been shown to exhibit anticancer, antifungal, and antibacterial activities. In material science, diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been used as a building block for the synthesis of functional materials such as fluorescent dyes and liquid crystals. In organic synthesis, diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been used as a reagent for the synthesis of various compounds such as α,β-unsaturated ketones and β-keto esters.
特性
IUPAC Name |
diethyl 2-[4-(2,6-dimethylphenoxy)butyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5/c1-5-22-18(20)16(19(21)23-6-2)12-7-8-13-24-17-14(3)10-9-11-15(17)4/h9-11,16H,5-8,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUQGPFZPSVTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=C(C=CC=C1C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

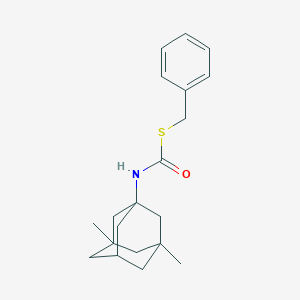
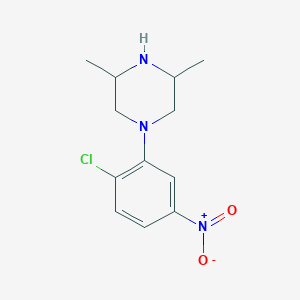
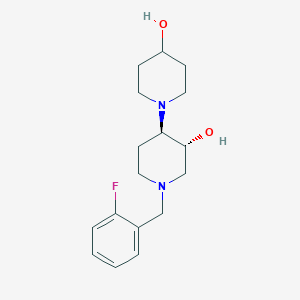
![2-acetyl-6-methyl-5-[5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5132315.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5132321.png)
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5132324.png)
![4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5132331.png)
![(4-ethylcyclohexyl)[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]amine](/img/structure/B5132335.png)
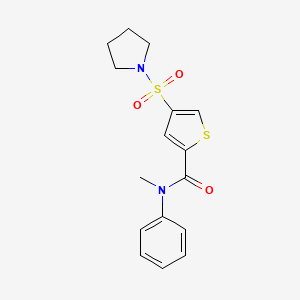
![5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5132347.png)
![6-bromo-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5132348.png)
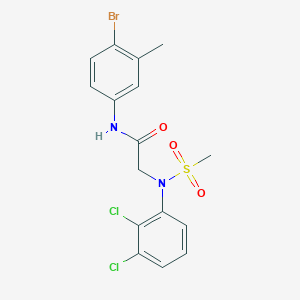

![N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5132364.png)